Decarestrictine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

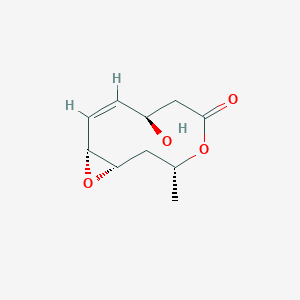

デカレストリクチンA1は、Penicillium種に見られる真菌代謝産物です 。その化学構造は以下の通りです。

デカレストリクチンA1(CAS No.:127393−90−2)Molecular Formula: C10H14O4Molecular Weight: 198.22 g/mol

2. 製法

合成経路: デカレストリクチンA1の合成経路は文献で報告されています。しかし、合成ステップや中間体の具体的な詳細は、私が調べた資料ではすぐにわかりませんでした。

工業生産: デカレストリクチンA1の工業規模での生産方法に関する情報は限られています。それは主に研究環境で研究されており、工業規模で生産されているわけではありません。

準備方法

Industrial Production: Information on industrial-scale production methods for Decarestrictine A1 is limited. It is primarily studied in research settings rather than being produced on an industrial scale.

化学反応の分析

デカレストリクチンA1は、さまざまな化学反応を起こす可能性があります。詳細な研究は少ないですが、その官能基や構造的特徴に基づいて、潜在的な反応を推測することができます。

酸化還元反応: デカレストリクチンA1は、酸素含有官能基を持っているため、酸化還元反応に関与する可能性があります。

置換反応: 求核置換または求電子置換を起こす可能性があります。

一般的な試薬と条件: 具体的な試薬と条件は明らかになっていませんが、標準的な有機化学試薬(酸化剤、還元剤、ルイス酸など)が役割を果たす可能性があります。

主要な生成物: これらの反応によって生じる主要な生成物は、明確に文書化されていません。

4. 科学研究への応用

デカレストリクチンA1の応用は、いくつかの科学分野にわたります。

化学: 研究者は、その合成、反応性、および他の化合物の構成要素としての可能性を研究しています。

生物学: 研究は、その生物活性、酵素との相互作用、天然物としての可能性に焦点を当てる場合があります。

医学: デカレストリクチンA1の薬理作用と潜在的な治療用途は、興味の対象となっています。

産業: 工業的な応用は限られていますが、さらなる研究で新しい用途が明らかになる可能性があります。

科学的研究の応用

Antimicrobial Activity

Decarestrictine A has shown promising antimicrobial properties, making it a candidate for further exploration in antibiotic development. The compound exhibits activity against various bacterial strains, which is crucial in the context of rising antibiotic resistance.

- Case Study : Research indicates that this compound displays significant inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. This was demonstrated through in vitro assays where the compound was tested against multiple strains of MRSA, showcasing its potential as a lead compound for new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated, particularly its effects on various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest positions it as a candidate for cancer therapy.

- Research Findings : In studies involving human lung cancer cells (A549), this compound was found to mediate G1 phase arrest, leading to reduced cell proliferation. This suggests that the compound may interfere with critical cell cycle regulatory mechanisms .

Biosynthetic Studies

Understanding the biosynthesis of this compound is crucial for its application in synthetic biology and natural product chemistry. The compound is derived from a common pentaketide precursor through polyketide synthase pathways.

- Biosynthetic Pathway Analysis : Feeding experiments using isotopically labeled precursors have elucidated the biosynthetic route of this compound, providing insights into its structural modifications during synthesis . This knowledge can facilitate the development of synthetic analogs with enhanced biological activity.

Structure-Activity Relationship (SAR)

Investigating the structure-activity relationship of this compound aids in understanding how modifications to its chemical structure can influence its biological activity.

- Synthetic Analog Development : Researchers have synthesized various analogs of this compound to explore their antimicrobial and anticancer activities, aiming to enhance potency while reducing toxicity . These studies are essential for optimizing lead compounds for therapeutic use.

Potential Applications in Drug Discovery

Given its diverse biological activities, this compound serves as a valuable scaffold for drug discovery efforts targeting infectious diseases and cancer.

- Future Directions : Ongoing research focuses on optimizing the pharmacokinetic properties of this compound and its derivatives to improve their efficacy and safety profiles in clinical applications .

Data Table: Summary of Applications

作用機序

残念ながら、デカレストリクチンA1の作用機序に関する詳細な情報はすぐにわかりません。その分子標的と経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

デカレストリクチンA1のユニークさは、その特定の構造にあります。私は、同様の化合物の包括的なリストを見つけることができませんでした。研究者は、比較のために関連する真菌代謝産物やアナログを検討するかもしれません。

生物活性

Decarestrictine A is a member of the decarestrictine family of natural products, which are primarily derived from various species of the fungus Penicillium. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Biosynthesis

This compound is characterized by its unique ten-membered lactone ring structure. Its biosynthesis involves a polyketide pathway originating from a common pentaketide precursor. Research indicates that this compound undergoes various post-polyketide synthase modifications, which contribute to its structural diversity and biological activity .

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Study Findings :

- In vitro tests indicated that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Candida albicans.

- The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages.

- Mechanism of Action :

- The compound reduces the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), leading to decreased levels of inflammatory mediators.

- In animal models, this compound administration resulted in reduced edema in paw inflammation assays.

3. Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary studies suggest it may induce apoptosis in cancer cell lines.

- Case Study :

- In a study involving human breast cancer cells (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours.

- Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.

Research Findings Summary Table

| Activity Type | Pathogen/Cell Line | MIC/IC50 Value | Mechanism/Notes |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 µg/mL | Inhibits bacterial growth |

| C. albicans | 16 µg/mL | Inhibits fungal growth | |

| Anti-inflammatory | Macrophages | N/A | Reduces COX-2 and iNOS expression |

| Anticancer | MCF-7 (breast cancer) | 15 µM | Induces apoptosis |

特性

IUPAC Name |

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWPVPJYCLLPQL-PHKLUEOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)C=CC(CC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]

A: this compound is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]

A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by this compound. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []

ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of this compound. Further research in chemical databases or the original research papers would be necessary to obtain this information.

A: this compound shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between this compound and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []

A: While the provided abstracts don't offer specific spectroscopic data for this compound, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]

A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []

A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]

A: Yes, this compound belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]

A: this compound and D are members of the same family of compounds and share a similar core structure. During fermentation, this compound can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []

A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]

A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。